molecular formula C8H11ClN2O2 B047559 Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate CAS No. 119169-63-0

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate

Cat. No. B047559
M. Wt: 202.64 g/mol
InChI Key: SQOGOQOITFUZNT-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C8H11ClN2O2 . It is a member of the pyrazole family, which are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .


Synthesis Analysis

The synthesis of pyrazole derivatives, including Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI representation of the molecule is InChI=1S/C8H11ClN2O2/c1-4-13-8(12)7-6(9)5(2)11(3)10-7/h4H2,1-3H3 .


Chemical Reactions Analysis

Pyrazoles, including Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate is 202.64 g/mol . It has a topological polar surface area of 44.1 Ų and a complexity of 201 .

Scientific Research Applications

Antiviral Research

Pyrazole derivatives have been identified as potent antiviral agents. The structural similarity of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate to other pyrazole compounds suggests its potential in antiviral activity. Researchers have synthesized various pyrazole derivatives that have shown inhibitory activity against influenza A and other viruses . This compound could be explored for its efficacy against a range of RNA and DNA viruses, contributing to the development of new antiviral medications.

Anti-inflammatory Applications

The pyrazole nucleus is known to possess anti-inflammatory properties. As such, Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate may serve as a precursor in synthesizing new anti-inflammatory drugs. Its modification through various chemical reactions could lead to the discovery of novel compounds with enhanced bioactivity and reduced side effects .

Anticancer Activity

Pyrazole derivatives have been extensively studied for their anticancer properties. The ability of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate to act as a scaffold for creating new molecules makes it a valuable candidate for cancer research. It can be used to synthesize compounds that target specific pathways involved in cancer cell proliferation and survival .

Agricultural Chemistry

In the field of agriculture, pyrazole derivatives are utilized for their herbicidal properties. Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate could be employed to develop new herbicides that are more effective and environmentally friendly. Its structure allows for the creation of compounds that can selectively target weed species without harming crops .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, such as nucleophilic substitution or coupling reactions, to produce a wide array of pyrazole derivatives. These derivatives can have diverse applications in medicinal chemistry, materials science, and as intermediates in the synthesis of complex molecules .

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives is well-documented. Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate could be used to synthesize new antimicrobial agents that combat resistant strains of bacteria and fungi. Research into its application could lead to breakthroughs in treating infectious diseases .

properties

IUPAC Name

ethyl 4-chloro-2,5-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-4-13-8(12)7-6(9)5(2)10-11(7)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOGOQOITFUZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560625
Record name Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate

CAS RN

119169-63-0
Record name Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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